2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one
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Overview
Description
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is a synthetic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl group attached to the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the purine ring using appropriate reagents and catalysts.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Methylation: The methyl group is added using methylating agents such as methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on proteins. This can lead to changes in cellular processes, such as DNA replication, transcription, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpurine: Similar structure but lacks the methoxyphenyl group.
8-Methoxy-1-methylpurine: Similar structure but lacks the amino group.
1-Methyl-8-phenylpurine: Similar structure but lacks the methoxy group.
Uniqueness
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the methoxyphenyl group enhances its ability to interact with hydrophobic pockets in proteins, while the amino group increases its solubility and reactivity.
Biological Activity
2-Amino-8-(4-methoxyphenyl)-1-methyl-1H-purin-6(9H)-one, a purine derivative, has garnered attention in medicinal chemistry due to its structural resemblance to nucleobases. This compound is characterized by a methyl group at the 1-position, an amino group at the 2-position, and a 4-methoxyphenyl substituent at the 8-position, contributing to its potential biological activities. Its molecular formula is C13H13N5O2 with a molecular weight of approximately 271.27 g/mol .
Biological Activities
The compound exhibits a range of biological activities including:
- Anticancer Activity : Preliminary studies have shown that derivatives of purine compounds can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM .
- Antibacterial and Antifungal Properties : The compound's structural features suggest potential antimicrobial activity. Alkaloids and similar purine derivatives have been reported to show significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains .
The biological activity of this compound is thought to arise from its ability to interact with biological macromolecules such as DNA and RNA. The presence of the amino and methoxy groups may enhance its binding affinity to these targets, influencing cellular processes such as proliferation and apoptosis.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound alongside related derivatives:
Compound | Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Anticancer | 2.43 - 14.65 | Effective against MDA-MB-231 and HepG2 |
Similar Purine Derivative | Antibacterial | <0.025 | Active against S. aureus and E. coli |
Related Alkaloid | Antifungal | 16.69 - 78.23 | Active against C. albicans |
Case Studies
In one notable study, a series of purine derivatives were synthesized and screened for their anticancer properties. Among them, several compounds exhibited significant growth inhibition in breast cancer cell lines, indicating that modifications in the purine structure can lead to enhanced biological activity .
Another study highlighted the antimicrobial effects of purine derivatives, showing that specific substitutions could increase efficacy against bacterial strains, thus suggesting a structure-activity relationship (SAR) that could guide future drug development .
Properties
CAS No. |
921220-98-6 |
---|---|
Molecular Formula |
C13H13N5O2 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
2-amino-8-(4-methoxyphenyl)-1-methyl-7H-purin-6-one |
InChI |
InChI=1S/C13H13N5O2/c1-18-12(19)9-11(17-13(18)14)16-10(15-9)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H2,14,17)(H,15,16) |
InChI Key |
NQWNYEDCYYKYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OC)N=C1N |
Origin of Product |
United States |
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